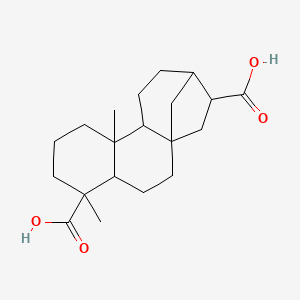

Ent-kauran-17,19-dioic acid

Übersicht

Beschreibung

Ent-kauran-17,19-dioic acid is a diterpenoid compound belonging to the kaurane family It is a naturally occurring compound found in various plants, including maize and Annona squamosa

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ent-kauran-17,19-dioic acid can be synthesized through various chemical transformations of ent-kaurenoic acid. The synthetic routes often involve oxidation reactions to introduce carboxyl groups at the 17th and 19th positions of the kaurane skeleton. For instance, ent-kaurenoic acid can be oxidized using reagents like potassium permanganate or chromium trioxide under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources. Plants like Siegesbeckia orientalis and Annona squamosa are known to contain significant amounts of this compound. The extraction process involves solvent extraction followed by purification using chromatographic techniques.

Analyse Chemischer Reaktionen

Esterification and Functional Group Modifications

The carboxylic acid groups at C-17 and C-19 undergo esterification under standard conditions:

-

Methyl ester formation : Treatment with diazomethane yields methyl esters, though this method risks side reactions like hydrochlorination of the C16=C17 double bond .

-

Chloroanhydride synthesis : Reaction with POCl₃ or SOCl₂ produces chloroanhydrides, intermediates for further nucleophilic substitutions .

Example Reaction :

Superacid-Promoted Rearrangements

Exposure to fluorosulfonic acid (FSO₃H) induces skeletal rearrangements via carbocation intermediates :

Epoxidation and Oxidation

The C16=C17 double bond reacts with oxidizing agents:

-

Epoxidation : H₂O₂/SeO₂ selectively epoxidizes the double bond, forming 15α,16α-epoxy derivatives .

-

Oxidation at C-19 : Catalytic oxidation converts the C-19 aldehyde group to a carboxylic acid .

Table 1: Key Oxidation Reactions

| Reactant | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| This compound | H₂O₂/SeO₂ | 15α,16α-Epoxy-17-hydroxy derivative | 59% | |

| 16β-Hydroxy derivative | CrO₃ | 16β-Ketone | 72% |

Dimerization

Dimerization occurs naturally in Annona species, forming complex structures:

-

Acutifloric acid : A labdane-kaurane hybrid dimer linked via ester bonds .

-

Frutoic acid : Similar dimerization with distinct stereochemistry at C-16 and C-17 .

Biological Derivatization

Microbial transformations introduce hydroxyl groups:

-

16α/16β-Hydroxylation : Streptomyces spp. hydroxylate C-16, producing stereoisomers with varied bioactivity .

-

Antibacterial synergy : Acetylated derivatives (e.g., 18-O-acetyl-kauran-19-oic acid) enhance vancomycin efficacy against MRSA .

Table 2: Bioactive Derivatives

| Derivative | Modification | Bioactivity (MIC) | Source |

|---|---|---|---|

| 16α-Hydroxy-ent-kaurane-17,18-dioic acid | C-16 hydroxylation | MRSA: 64 µg/mL | |

| 18-O-Acetyl derivative | C-18 acetylation | Synergy with vancomycin |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Ent-kauran-17,19-dioic acid exhibits several pharmacological properties that make it a candidate for therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance, a study found that compounds derived from the Annonaceae family, including this compound, demonstrated significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentration (MIC) values for these compounds were reported to be around 64 μg/mL, indicating their potential as antimicrobial agents in clinical settings .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 64 | MRSA |

| This compound | 64 | VRE |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Research indicates that certain ent-kaurane compounds can inhibit the generation of superoxide anions by human neutrophils, which are involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Agricultural Applications

The unique properties of this compound extend beyond human health; they are also relevant in agriculture.

Plant Growth Regulation

Kaurane diterpenoids have been shown to influence plant growth and development. Studies suggest that these compounds can enhance root growth and improve resistance to environmental stressors, making them valuable for agricultural applications .

Biochemical Research

This compound serves as a significant compound in biochemical research.

Structure-Activity Relationship Studies

Research on ent-kauranes often focuses on elucidating their structure-activity relationships (SAR). Understanding how modifications to the kaurane structure affect biological activity can lead to the development of more potent derivatives for therapeutic use .

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

- A study published in Molecules detailed the isolation of various ent-kaurane diterpenoids from Annona squamosa and their pharmacological activities. It emphasized the need for further research into their mechanisms of action and potential therapeutic uses .

- Another investigation highlighted the synergistic effects of ent-kaurane compounds when combined with conventional antibiotics against resistant bacterial strains. This finding opens avenues for developing combination therapies that could enhance treatment efficacy against resistant pathogens .

Wirkmechanismus

The mechanism of action of ent-kauran-17,19-dioic acid involves its interaction with various molecular targets and pathways. In plants, it acts as a phytoalexin, providing defense against pathogens and pests. It inhibits the growth of fungi and bacteria by disrupting their cell membranes and metabolic pathways. In medical research, it has been shown to induce apoptosis in cancer cells and inhibit inflammatory pathways by modulating the activity of specific enzymes and signaling molecules .

Vergleich Mit ähnlichen Verbindungen

- Ent-kaur-15-en-19-al-17-oic acid

- Ent-kaur-19-al-17-oic acid

- Ent-kaur-16-en-19-oic acid

Comparison: Ent-kauran-17,19-dioic acid is unique due to the presence of two carboxyl groups at the 17th and 19th positions, which confer distinct chemical reactivity and biological activity. Compared to other kaurane diterpenoids, it exhibits stronger antimicrobial and anti-inflammatory properties, making it a valuable compound for various applications .

Biologische Aktivität

Ent-kauran-17,19-dioic acid is a diterpenoid compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by case studies and research findings.

Overview of this compound

This compound is primarily derived from plants such as maize and Annona squamosa. It belongs to the kaurane family of diterpenoids and is recognized for its role in plant defense mechanisms against biotic stressors like pathogens and herbivores. The compound exhibits significant antimicrobial and anti-feedant activities, making it a subject of interest in both agricultural and medicinal research.

Antimicrobial Activity

This compound has been shown to possess notable antimicrobial properties. Research indicates that it can inhibit the growth of various bacteria and fungi. Key findings include:

- Bacterial Inhibition : Studies have demonstrated that this compound effectively inhibits Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus . The compound disrupts bacterial cell membranes and metabolic pathways, leading to cell death.

- Fungal Activity : It has also exhibited antifungal activity against pathogens like Epidermophyton floccosum and Trichophyton rubrum, suggesting its potential use in treating fungal infections .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Activity Type | Reference |

|---|---|---|

| Staphylococcus aureus | Antibacterial | |

| Bacillus cereus | Antibacterial | |

| Epidermophyton floccosum | Antifungal | |

| Trichophyton rubrum | Antifungal |

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It modulates inflammatory pathways by inhibiting specific enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX). This modulation can potentially alleviate symptoms associated with inflammatory diseases.

Case Study: Inhibition of Inflammatory Pathways

A study highlighted the ability of this compound to reduce the production of pro-inflammatory cytokines in vitro. This suggests a mechanism through which the compound may exert protective effects against chronic inflammation .

Potential Anticancer Activity

Recent research has explored the anticancer potential of this compound. Preliminary studies indicate that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

The compound's mechanism involves interaction with cellular biomolecules that regulate apoptosis and cell cycle progression. For example, it has been shown to inhibit the migration of MDA-MB-231 breast cancer cells in vitro, highlighting its potential as a therapeutic agent against aggressive cancer types .

Comparative Analysis with Similar Compounds

This compound exhibits unique properties compared to other kaurane derivatives. Its dual carboxyl groups at positions 17 and 19 confer distinct biological activities that enhance its antimicrobial and anti-inflammatory effects.

Table 2: Comparison with Related Kaurane Compounds

Eigenschaften

IUPAC Name |

5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-18-7-3-8-19(2,17(23)24)14(18)6-9-20-10-12(4-5-15(18)20)13(11-20)16(21)22/h12-15H,3-11H2,1-2H3,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITLMPHPGUZLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(C4)C(=O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.